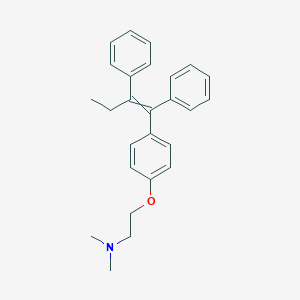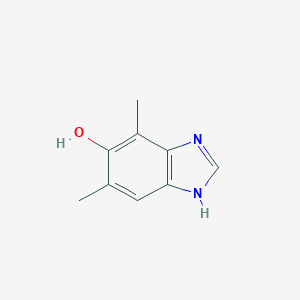
2,7-Diiod-9,9-Dimethyl-9H-Fluoren
Übersicht
Beschreibung
2,7-Diiodo-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula C15H12I2. It is a derivative of fluorene, where two iodine atoms are substituted at the 2 and 7 positions, and two methyl groups are attached at the 9 position. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other semiconducting materials .
Wissenschaftliche Forschungsanwendungen
2,7-Diiodo-9,9-dimethyl-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and OLED materials due to its excellent electronic properties.
Photovoltaics: The compound is utilized in the development of organic photovoltaic cells (OPVs) for solar energy conversion.
Material Science: It serves as a precursor for the synthesis of various functional materials with applications in sensors, light-emitting devices, and transistors.
Wirkmechanismus
Target of Action
Similar compounds such as polyfluorenes are known to be used in organic electronics, specifically in light-emitting diodes and organic photovoltaics .
Mode of Action
It is known that similar compounds, such as polyfluorenes, have unique molecular structures that allow for maximum pi-conjugation and planar structure, contributing to their excellent optical and electronic properties .
Biochemical Pathways
It is known that similar compounds, such as polyfluorenes, are used in the synthesis of semiconducting polymers for organic photovoltaics (opv) and as hole transport for organic light-emitting diode (oled) devices .
Pharmacokinetics
It is a substrate for P-glycoprotein and an inhibitor for CYP1A2, CYP2C19, and CYP2C9 . The compound has a lipophilicity (Log Po/w) of 3.41 (iLOGP), 5.72 (XLOGP3), 5.2 (WLOGP), 5.77 (MLOGP), and 6.39 (SILICOS-IT), with a consensus Log Po/w of 5.3 . Its water solubility is classified as poorly soluble .
Action Environment
It is recommended to avoid dust formation and breathing vapors, mist, or gas when handling the compound . It should be stored in a cool, dry place and is incompatible with oxidizing agents .
Biochemische Analyse
Biochemical Properties
2,7-Diiodo-9,9-dimethyl-9H-fluorene plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s iodine atoms contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of enzyme activity, either by inhibition or activation. For instance, 2,7-Diiodo-9,9-dimethyl-9H-fluorene has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . Additionally, the compound can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.
Cellular Effects
The effects of 2,7-Diiodo-9,9-dimethyl-9H-fluorene on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2,7-Diiodo-9,9-dimethyl-9H-fluorene has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . By interacting with transcription factors and other regulatory proteins, the compound can alter the transcriptional activity of these genes, leading to changes in cellular behavior. Furthermore, 2,7-Diiodo-9,9-dimethyl-9H-fluorene can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2,7-Diiodo-9,9-dimethyl-9H-fluorene exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. The iodine atoms on 2,7-Diiodo-9,9-dimethyl-9H-fluorene can form covalent bonds with nucleophilic amino acid residues in the active sites of enzymes, leading to enzyme inhibition . Additionally, the compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. These interactions can result in changes in cellular function and behavior, highlighting the compound’s potential as a biochemical modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Diiodo-9,9-dimethyl-9H-fluorene can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Over time, the degradation products of 2,7-Diiodo-9,9-dimethyl-9H-fluorene may exhibit different biochemical properties and effects on cellular function. In in vitro and in vivo studies, long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of 2,7-Diiodo-9,9-dimethyl-9H-fluorene in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects on cellular function and overall health. As the dosage increases, the compound’s inhibitory effects on enzymes and its interactions with cellular components become more pronounced . High doses of 2,7-Diiodo-9,9-dimethyl-9H-fluorene have been associated with toxic effects, including oxidative stress, apoptosis, and disruption of normal metabolic processes. These findings highlight the importance of dosage considerations in the use of this compound in biochemical research.
Metabolic Pathways
2,7-Diiodo-9,9-dimethyl-9H-fluorene is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of various substrates . This inhibition can lead to alterations in metabolic flux and changes in the levels of specific metabolites. Additionally, 2,7-Diiodo-9,9-dimethyl-9H-fluorene can interact with other metabolic enzymes, further influencing the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, 2,7-Diiodo-9,9-dimethyl-9H-fluorene is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to readily diffuse across cell membranes, facilitating its uptake and distribution . Once inside the cell, 2,7-Diiodo-9,9-dimethyl-9H-fluorene can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a critical role in determining the compound’s biochemical effects and overall cellular impact.
Subcellular Localization
The subcellular localization of 2,7-Diiodo-9,9-dimethyl-9H-fluorene is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals . In these compartments, 2,7-Diiodo-9,9-dimethyl-9H-fluorene can exert its biochemical effects, including enzyme inhibition, gene expression modulation, and alterations in cellular metabolism. The precise localization of the compound is crucial for understanding its mechanism of action and overall impact on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diiodo-9,9-dimethyl-9H-fluorene typically involves the iodination of 9,9-dimethylfluorene. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide in an organic solvent like chloroform or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: In an industrial setting, the production of 2,7-Diiodo-9,9-dimethyl-9H-fluorene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Types of Reactions:
Substitution Reactions: 2,7-Diiodo-9,9-dimethyl-9H-fluorene can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: This compound is often used in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 2,7-diamino-9,9-dimethyl-9H-fluorene or 2,7-dialkoxy-9,9-dimethyl-9H-fluorene.
Coupling Products: Various biaryl compounds or conjugated polymers.
Vergleich Mit ähnlichen Verbindungen
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Similar in structure but with bromine atoms instead of iodine.
2,7-Diiodo-9,9-di(iododecyl)-9H-fluorene: A more heavily substituted derivative with additional iodine atoms on the alkyl chains, used in specialized applications.
Uniqueness: 2,7-Diiodo-9,9-dimethyl-9H-fluorene is unique due to the presence of iodine atoms, which provide distinct electronic and steric effects compared to other halogenated derivatives. This makes it particularly valuable in the synthesis of high-performance materials for electronic applications .
Eigenschaften
IUPAC Name |
2,7-diiodo-9,9-dimethylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOWFFGLGGCYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514555 | |
| Record name | 2,7-Diiodo-9,9-dimethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144981-86-2 | |
| Record name | 2,7-Diiodo-9,9-dimethyl-9H-fluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144981-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diiodo-9,9-dimethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol](/img/structure/B133270.png)



![2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B133289.png)



